3-Methoxy-3-methylbutan-1-ol
Overview
Description
3-Methoxy-3-methylbutan-1-ol, also known as MMB, is a specialty chemical . It is a clear, colorless, and completely water-soluble liquid with a mild odor . It is considered an eco-friendly solvent and is widely used in paints, inks, fragrances, air fresheners, household, and industrial cleaner formulations due to its non-toxic and non-volatile characteristics . It can also be used as a raw material to produce industrial detergents .
Molecular Structure Analysis
The molecular formula of 3-Methoxy-3-methylbutan-1-ol is C6H14O2 . Its molecular weight is 118.1742 . The IUPAC Standard InChI is InChI=1S/C6H14O2/c1-6(2,8-3)4-5-7/h7H,4-5H2,1-3H3 .Chemical Reactions Analysis
The kinetics of the reaction of 3-methoxy-3-methyl-1-butanol with OH radicals using a relative rate method has been reported . It has been identified as oxidation products of dyes such as methyl yellow, methyl red, and methyl orange .Physical And Chemical Properties Analysis
3-Methoxy-3-methylbutan-1-ol is a liquid . It is soluble in water and stable . Its density is 0.926 g/mL at 20 °C (lit.) . The boiling point is 173-175 °C (lit.) .Scientific Research Applications
1. Chemical Synthesis and Compound Formation
3-Methoxy-3-methylbutan-1-ol plays a role in chemical synthesis. It has been used in the Graf–Ritter reaction with methyl thiocyanate, forming 1-methylsulfanyl-2-benzazepines. These compounds then undergo cyclization, yielding triazolo[3,4-a][2]benzazepines, which are used in various chemical research applications (Glushkov et al., 2021).
2. Industrial Applications
In industrial contexts, 3-Methoxy-3-methylbutan-1-ol is utilized as a solvent for paints, inks, and fragrances. It also serves as a raw material in the production of industrial detergents. Its reaction with OH radicals has been studied to understand its kinetics and products, highlighting its relevance in environmental science and technology (Aschmann et al., 2011).
3. Food and Beverage Industry
In the food and beverage industry, this compound is significant in the formation of malty aromas during fermentation, as observed in Swiss Raclette-type cheese and other dairy products. Studies have shown that 3-methylbutanal and 3-methylbutan-1-ol, related compounds, contribute to these aromas, indicating the importance of 3-Methoxy-3-methylbutan-1-ol in flavor science (Meng et al., 2021).
4. Medicinal Chemistry and Pharmacology
In medicinal chemistry, derivatives of 3-Methoxy-3-methylbutan-1-ol have been used in the synthesis of specific compounds like Adda, a unique amino acid in cyanobacterial hepatotoxins. This demonstrates its utility in the creation of bioactive molecules with potential therapeutic applications (Namikoshi et al., 1989).
5. Physical Chemistry
In physical chemistry, studies on solution enthalpies of compounds like 3-Methoxy-3-methylbutan-1-ol in various solvents have been conducted. These studies are crucial for understanding solute-solvent interactions and the compound's behavior in different chemical environments (Reis et al., 2012).
Safety And Hazards
Future Directions
3-Methoxy-3-methylbutan-1-ol is considered an eco-friendly solvent and is widely used in various applications . Its low toxicity and ready biodegradability make it suitable for use in European Ecolabel formulations . This suggests that it has potential for increased use in environmentally friendly products in the future.
properties
IUPAC Name |
3-methoxy-3-methylbutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-6(2,8-3)4-5-7/h7H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKRHJVUCZRDTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044389 | |
Record name | 3-Methoxy-3-methylbutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1-Butanol, 3-methoxy-3-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
3-Methoxy-3-methylbutan-1-ol | |
CAS RN |
56539-66-3 | |
Record name | 3-Methoxy-3-methyl-1-butanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56539-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methoxymethylbutanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056539663 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butanol, 3-methoxy-3-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Methoxy-3-methylbutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxy-3-methylbutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.758 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHOXYMETHYLBUTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/366754K2K1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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